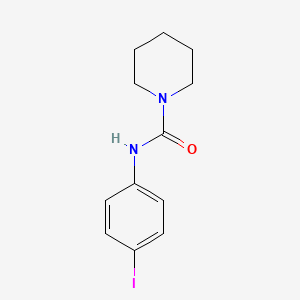

![molecular formula C19H20N2O3S2 B2992070 N-(2-(methylthio)phenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898464-62-5](/img/structure/B2992070.png)

N-(2-(methylthio)phenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinoline is a nitrogen-based six-membered fused heterocyclic compound . It has gained considerable importance due to its high pharmaceutical efficacy and broad range of biological activities such as anti-cancer, anti-malarial, anti-microbial, and anti-asthmatic .

Synthesis Analysis

Quinoline scaffolds have been synthesized using various methods. One common method is the transition-metal catalyzed synthetic methodologies for the synthesis of polysubstituted quinoline derivatives . Another method involves the condensation of three components via one-pot Kabachnik–Fields reaction under ultrasound (US) irradiation .Molecular Structure Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis

Quinoline and its derivatives undergo various chemical reactions. For example, in the presence of electrophilic reagents, certain quinoline derivatives undergo intramolecular electrophilic cyclization .Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary greatly depending on their specific structure. Quinoline itself is a nitrogen-based heterocyclic aromatic compound .Scientific Research Applications

Antimalarial and Antiviral Properties

Sulfonamides, including derivatives similar to the specified compound, have been investigated for their antimalarial properties. A study conducted by Fahim and Ismael (2021) explored the antimalarial activity of sulfonamide derivatives, demonstrating significant in vitro antimalarial activity with IC50 values of less than 30µM. These compounds were also characterized for their ADMET properties, indicating a potential application in treating malaria. Additionally, molecular docking studies suggested that these sulfonamides could bind effectively to key proteins involved in the life cycle of malaria parasites and SARS-CoV-2, indicating a potential broader antiviral application (Fahim & Ismael, 2021).

Synthetic Methodologies and Chemical Transformations

Research on quinoline and naphthyridine sulfonamide or phosphonic acid derivatives by Yanagisawa, Nakao, and Ando (1973) highlights the synthetic versatility of sulfonamides. Although the study focused on antimicrobial activity, the methodologies developed provide a foundation for synthesizing a wide range of sulfonamide derivatives, including those with potential applications in medicinal chemistry and drug design (Yanagisawa, Nakao, & Ando, 1973).

Biological Active Sulfonamide-based Hybrid Compounds

The exploration of sulfonamide hybrids for various pharmacological activities, as reviewed by Ghomashi et al. (2022), showcases the breadth of potential applications for sulfonamide derivatives. These compounds have been found to possess antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. This review underscores the adaptability and efficacy of sulfonamide derivatives in addressing a range of health conditions, highlighting their significance in pharmaceutical research and development (Ghomashi et al., 2022).

Antibacterial and Antifungal Properties

Alavi et al. (2017) investigated quinoxaline sulfonamides for their antibacterial activities, demonstrating the potential of these compounds to combat bacterial infections. This research indicates that modifications to the quinoxaline sulfonamide structure can lead to compounds with significant antibacterial properties, which could be further explored for clinical applications (Alavi et al., 2017).

Future Directions

The future directions in the field of quinoline research involve the development of new synthetic methods and the discovery of new biological activities . The desire for new versatile and efficient routes for the synthesis of quinoline scaffolds remains an active and growing area of interest both in academia and industry .

Properties

IUPAC Name |

N-(2-methylsulfanylphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S2/c1-25-17-7-3-2-6-16(17)20-26(23,24)15-11-13-5-4-10-21-18(22)9-8-14(12-15)19(13)21/h2-3,6-7,11-12,20H,4-5,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXJDOCTIJEQBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2991995.png)

![2-((4-fluorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2991997.png)

![1-(2,5-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2991998.png)

![methyl 6-methyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2991999.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate](/img/structure/B2992001.png)

![6,7-dimethyl-3-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2992007.png)